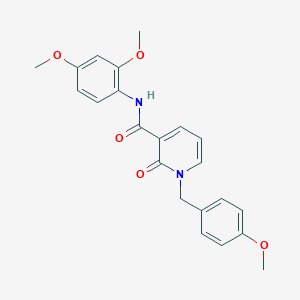![molecular formula C12H19BO4Si B2645764 (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid CAS No. 2377605-86-0](/img/structure/B2645764.png)
(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid” is a chemical compound with the molecular formula C12H19BO4Si and a molecular weight of 266.18 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms in a trigonal planar arrangement .
Molecular Structure Analysis
The molecular structure of “(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid” consists of a phenyl group (a ring of six carbon atoms) attached to a boronic acid group and a trimethylsilyl group . The trimethylsilyl group, which consists of a silicon atom bonded to three methyl groups, is known for its chemical inertness and large molecular volume .科学的研究の応用
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including derivatives similar to the one , have been utilized for optical modulation and saccharide recognition. A study demonstrated that conjugation of phenyl boronic acids with polyethylene glycol allows for the aqueous dispersion of single-walled carbon nanotubes, which can be quenched in response to saccharide binding, indicating a significant application in biosensors and molecular recognition technologies (Mu et al., 2012).
Drug Synthesis and Modification
Decarboxylative borylation, a process facilitated by nickel-catalysis, has been developed to replace carboxylic acids with boronate esters. This method is instrumental in the late-stage modification of complex molecules, suggesting that derivatives of phenyl boronic acids could be crucial in synthesizing and modifying pharmaceutical compounds, enhancing their potency or pharmacokinetic profiles (Li et al., 2017).
Glycoside Complexation in Neutral Water
Research on a new class of carbohydrate-binding boronic acids shows superior complexing capabilities with model glycopyranosides under physiologically relevant conditions. This property is crucial for the design of oligomeric receptors and sensors for cell-surface glycoconjugates recognition, pointing to applications in diagnostics and therapeutic targeting (Dowlut & Hall, 2006).
Direct Synthesis of Arylboronic Acids
A palladium-catalyzed, direct synthesis of arylboronic acids from aryl chlorides provides a simplified route to diverse boronate ester derivatives. This methodology underscores the significance of boronic acid derivatives in facilitating Suzuki-Miyaura-type reactions, crucial for the synthesis of biologically active compounds and materials science applications (Molander, Trice, & Dreher, 2010).
Glucose Sens
ing MaterialsThe synthesis of amino-3-fluorophenyl boronic acid derivatives has been investigated for constructing glucose sensing materials that operate at physiological pH. This research highlights the potential of boronic acid derivatives in developing non-enzymatic glucose sensors, offering a promising approach for diabetes management and monitoring (Das et al., 2003).
Safety And Hazards
特性
IUPAC Name |
[4-(2-trimethylsilylethoxycarbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4Si/c1-18(2,3)9-8-17-12(14)10-4-6-11(7-5-10)13(15)16/h4-7,15-16H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFYQQEWOPKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCC[Si](C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

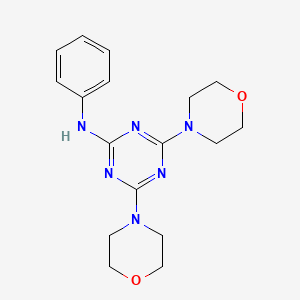
![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)
![3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645687.png)
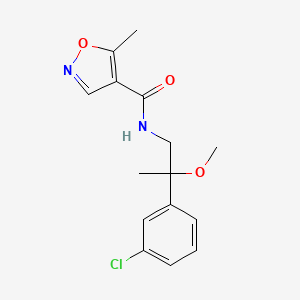
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2645689.png)
![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2645691.png)
![8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2645692.png)
![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)
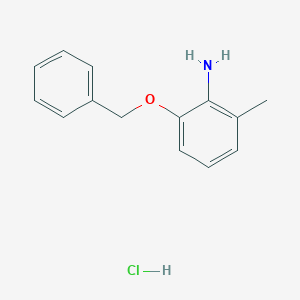
![5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2645698.png)
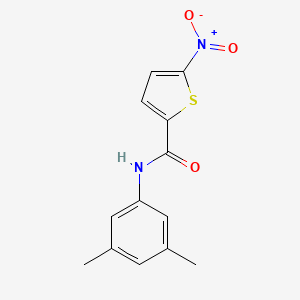
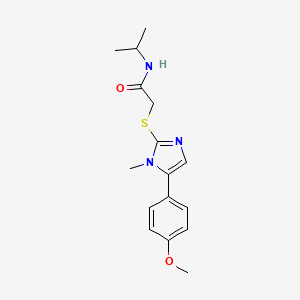
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)
